(R)-3-Nonanol

CAS No.: 61925-50-6

Cat. No.: VC17038641

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61925-50-6 |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | (3R)-nonan-3-ol |

| Standard InChI | InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |

| Standard InChI Key | GYSCXPVAKHVAAY-SECBINFHSA-N |

| Isomeric SMILES | CCCCCC[C@@H](CC)O |

| Canonical SMILES | CCCCCCC(CC)O |

Introduction

Chemical Identity and Structural Characteristics

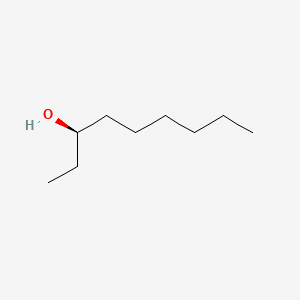

(R)-3-Nonanol, systematically named (3R)-nonan-3-ol, belongs to the class of aliphatic alcohols. Its molecular formula is C₉H₂₀O, with a molar mass of 144.25 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the third carbon atom, distinguishing it from its (S)-enantiomer and the racemic mixture (CAS 624-51-1) .

Key Identifiers:

-

CAS Registry Number: 61925-50-6 (enantiopure (R)-form) , 624-51-1 (racemic mixture)

-

Synonymns: Ethyl hexyl carbinol, (3R)-(−)-3-nonanol, Hexylethylcarbinol

-

SMILES Notation: CCCCCCC@@HO

The structural specificity of (R)-3-Nonanol influences its interactions in biological systems and industrial applications, as enantiomeric purity often dictates functional outcomes in chiral environments .

Physicochemical Properties

(R)-3-Nonanol exhibits properties typical of medium-chain aliphatic alcohols, with notable values critical for industrial handling and application:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 192–194 °C (1013 hPa) | |

| Density | 0.823–0.826 g/cm³ (20 °C) | |

| Flash Point | 79.5–96 °C | |

| Vapor Pressure | 0.1 ± 0.8 mmHg (25 °C) | |

| Refractive Index | 1.430 | |

| LogP (Octanol-Water) | 3.35 |

The compound’s hydrophobicity (LogP = 3.35) suggests moderate solubility in organic solvents and limited aqueous miscibility, aligning with its use in lipid-rich formulations .

Synthesis and Production

While the provided sources lack explicit details on synthesis routes, (R)-3-Nonanol can be synthesized via stereoselective methods such as:

-

Catalytic Asymmetric Reduction: Ketone precursors (e.g., 3-nonanone) reduced using chiral catalysts like BINAP-ruthenium complexes .

-

Enzymatic Resolution: Lipase-mediated hydrolysis of racemic esters to isolate the (R)-enantiomer .

Industrial production likely employs cost-effective racemic synthesis (e.g., acid-catalyzed hydration of alkenes) followed by enantiomeric separation .

Applications in Industry and Research

Fragrance and Flavor Industry

(R)-3-Nonanol contributes to green, citrus-like olfactory profiles in perfumes and cosmetic products . Its stability under formulation conditions and low skin irritation potential (as inferred from read-across data with 3-hexanol) make it a viable ingredient .

Organic Synthesis

As a chiral building block, it participates in stereospecific reactions to produce pharmaceuticals and agrochemicals . For example, it serves as an intermediate in synthesizing pheromones and terpenoid derivatives .

Natural Product Isolation

(R)-3-Nonanol occurs naturally in Achillea fragrantissima, a medicinal plant used in traditional remedies, suggesting roles in plant defense or allelopathy .

| Parameter | Specification | Source |

|---|---|---|

| RIDADR | UN 3082 (Environmentally hazardous) | |

| WGK Germany | 3 (Severe water hazard) | |

| Storage | <30 °C, inert atmosphere | |

| Disposal | Halogen-free solvent containers |

Regulatory compliance requires adherence to REACH and GHS protocols, emphasizing environmental safeguards due to its WGK 3 classification .

Analytical Characterization

Modern techniques for identifying (R)-3-Nonanol include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume